Cas no 946305-64-2 (N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide)
N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- F2202-0699
- 946305-64-2
- N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
- AKOS004951955
-
- Inchi: 1S/C22H23N3O5S/c1-4-30-19-8-6-5-7-18(19)24-20(26)11-15-13-31-22(23-15)25-21(27)14-9-16(28-2)12-17(10-14)29-3/h5-10,12-13H,4,11H2,1-3H3,(H,24,26)(H,23,25,27)
- InChI Key: HGFGMLVBGZQVNW-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NC2C=CC=CC=2OCC)=O)N=C1NC(C1C=C(C=C(C=1)OC)OC)=O
Computed Properties
- Exact Mass: 441.13584202g/mol
- Monoisotopic Mass: 441.13584202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 127Ų
N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-0699-2μmol |
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946305-64-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2202-0699-1mg |
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946305-64-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2202-0699-2mg |
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide |
946305-64-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide Related Literature
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Comprehensive Overview of N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 946305-64-2)
N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide, identified by its CAS number 946305-64-2, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The presence of both carbamoyl and dimethoxybenzamide functional groups in its structure makes it a promising candidate for various therapeutic applications.
The molecular structure of N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide features a thiazole ring core, which is substituted with a carbamoylmethyl group at the 4-position and a 3,5-dimethoxybenzamide moiety at the 2-position. The 2-ethoxyphenyl group further enhances its potential for interaction with biological targets. Researchers are particularly interested in its structure-activity relationship (SAR), as slight modifications can lead to significant changes in its pharmacological properties.
In recent years, the demand for thiazole-based compounds has surged due to their applications in drug discovery. N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is often discussed in the context of kinase inhibition and anti-inflammatory activity. These topics are highly relevant to current research trends, as kinases play a crucial role in cell signaling pathways, and inflammation is a key factor in many chronic diseases. Users frequently search for terms like "thiazole derivatives in drug development" and "kinase inhibitors for cancer therapy," highlighting the compound's potential in these areas.
The synthesis of N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide involves multi-step organic reactions, including amide coupling and thiazole ring formation. These processes are critical for ensuring the compound's purity and efficacy. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize the compound. Researchers often inquire about "synthetic routes for thiazole derivatives" and "analytical methods for organic compounds," making this information valuable for both academic and industrial audiences.
Beyond its synthetic and structural aspects, N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide has shown promise in preclinical studies. Its ability to modulate specific biological pathways has led to investigations into its potential as a therapeutic agent for conditions such as neurodegenerative diseases and metabolic disorders. These areas are of great interest to the scientific community, with search queries like "thiazole compounds in neurodegeneration" and "metabolic disorder treatments" reflecting this trend.
In conclusion, N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (CAS No. 946305-64-2) represents a compelling subject of study in modern chemistry and pharmacology. Its unique structure, combined with its potential biological activities, positions it as a valuable compound for future research. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions about drug discovery and therapeutic innovation.
946305-64-2 (N-(4-{(2-ethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)